5-(4-Chlorobutyl)-1H-tetrazole
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Overview
Description
5-(4-Chlorobutyl)-1H-tetrazole: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of the 4-chlorobutyl group attached to the tetrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1H-tetrazole typically involves the reaction of 4-chlorobutylamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The 4-chlorobutyl group in 5-(4-Chlorobutyl)-1H-tetrazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The tetrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The tetrazole ring can also be reduced to form dihydrotetrazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-(4-hydroxybutyl)-1H-tetrazole, 5-(4-aminobutyl)-1H-tetrazole, or 5-(4-mercaptobutyl)-1H-tetrazole can be formed.
Oxidation Products: Various oxidized tetrazole derivatives.
Reduction Products: Dihydrotetrazole derivatives.
Scientific Research Applications
Chemistry: 5-(4-Chlorobutyl)-1H-tetrazole is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. The tetrazole ring can mimic the carboxyl group, making it useful in the design of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of these targets. The 4-chlorobutyl group can also participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-(4-Chlorobutyl)-1-cyclohexyltetrazole
- 3-(4-Chlorobutyl)indole-5-carbonitrile
- 4-Chlorobutyl acetate
Comparison: Compared to other similar compounds, 5-(4-Chlorobutyl)-1H-tetrazole stands out due to its tetrazole ring, which imparts unique chemical and biological properties. The presence of the tetrazole ring allows for versatile reactivity and the ability to mimic carboxylic acids, making it valuable in pharmaceutical and agrochemical research. Additionally, the 4-chlorobutyl group provides a handle for further functionalization, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
5-(4-chlorobutyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c6-4-2-1-3-5-7-9-10-8-5/h1-4H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYAIFEVQSAON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1=NNN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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